

# Application Notes and Protocols: (5-Methoxypyridin-2-yl)methanol in Medicinal Chemistry

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## Compound of Interest

Compound Name: (5-Methoxypyridin-2-yl)methanol

Cat. No.: B151836

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## Introduction

**(5-Methoxypyridin-2-yl)methanol** is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active compounds. Its substituted pyridine core is a common feature in many kinase inhibitors and other therapeutic agents. The methoxy group and the methanol functional group offer versatile handles for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, quantitative data on relevant compounds, detailed experimental protocols, and visualizations of synthetic pathways.

## Applications in Medicinal Chemistry

The primary application of **(5-Methoxypyridin-2-yl)methanol** is as a precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine moiety of **(5-Methoxypyridin-2-yl)methanol** can act as a hinge-binding motif, a common interaction mode for kinase inhibitors that target the ATP-binding site of the enzyme.

One notable application is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. The (5-methoxypyridin-2-yl)methyl scaffold can be incorporated into various heterocyclic core structures to generate potent and selective HPK1 inhibitors.

## Quantitative Data: Structure-Activity Relationship (SAR) of Related Kinase Inhibitors

The following table summarizes the biological activity of exemplary kinase inhibitors that incorporate structural motifs conceptually derived from **(5-Methoxypyridin-2-yl)methanol**. This data highlights the importance of the substituted pyridine moiety in achieving high potency.

Compound ID	Core Structure	R Group Modification	Target Kinase	IC50 (nM)
1	Pyrrolo[2,3-d]pyrimidine	4-Fluoroaniline	HPK1	10.1[1]
2	Spiro[indoline-3,4'-piperidine]	2-hydroxyethyl	HPK1	33.27
3	Spiro[indoline-3,4'-piperidine]	2-(dimethylamino)ethyl	HPK1	1.02
4	Thiazole-5-carboxamide	2-methylpyrimidinyl	Src/Abl	Potent (exact value not specified)
5	7H-Pyrrolo[2,3-d]pyrimidine	Phenyl	Multiple RTKs	Potent (exact value not specified)[2]
6	Spiro Analogue	Morpholine-substituted ethyl	HPK1	2.67[3][4]

## Experimental Protocols

## Protocol 1: Synthesis of (5-Methoxypyridin-2-yl)methanol

This protocol describes a general method for the synthesis of the title compound.

### Materials:

- Methyl 5-methoxypyridine-2-carboxylate
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

### Procedure:

- To a stirred solution of methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add  $\text{LiAlH}_4$  (1.5 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
- Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite.
- Wash the filter cake with ethyl acetate.
- Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to afford **(5-Methoxypyridin-2-yl)methanol** as a crude product, which can be purified by column chromatography.

## Protocol 2: Representative Synthesis of a Pyrrolopyridinone HPK1 Inhibitor Intermediate

This protocol outlines a representative procedure for the synthesis of a key intermediate for a pyrrolopyridinone-based HPK1 inhibitor, starting from **(5-Methoxypyridin-2-yl)methanol**.

### Step 2a: Chlorination of **(5-Methoxypyridin-2-yl)methanol**

#### Materials:

- (5-Methoxypyridin-2-yl)methanol**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous dichloromethane (DCM)

#### Procedure:

- Dissolve **(5-Methoxypyridin-2-yl)methanol** (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 3 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3 x 30 mL).
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methoxypyridine.

## Step 2b: Alkylation of a Pyrrolopyridinone Core

### Materials:

- Pyrrolopyridinone core
- 2-(chloromethyl)-5-methoxypyridine
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous N,N-dimethylformamide (DMF)

### Procedure:

- To a solution of the pyrrolopyridinone core (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in anhydrous DMF.
- Heat the reaction mixture to 60 °C and stir for 12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired N-alkylated pyrrolopyridinone intermediate.

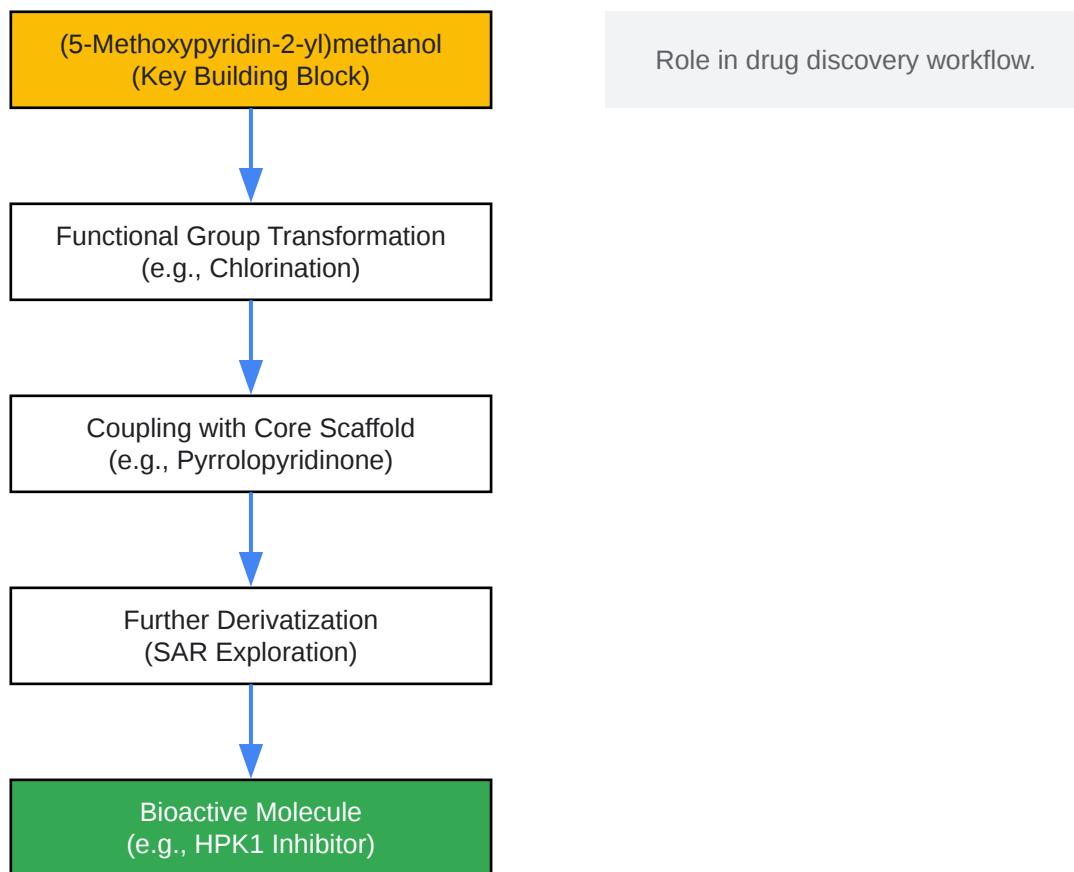
## Visualizations

Synthesis of (5-Methoxypyridin-2-yl)methanol.



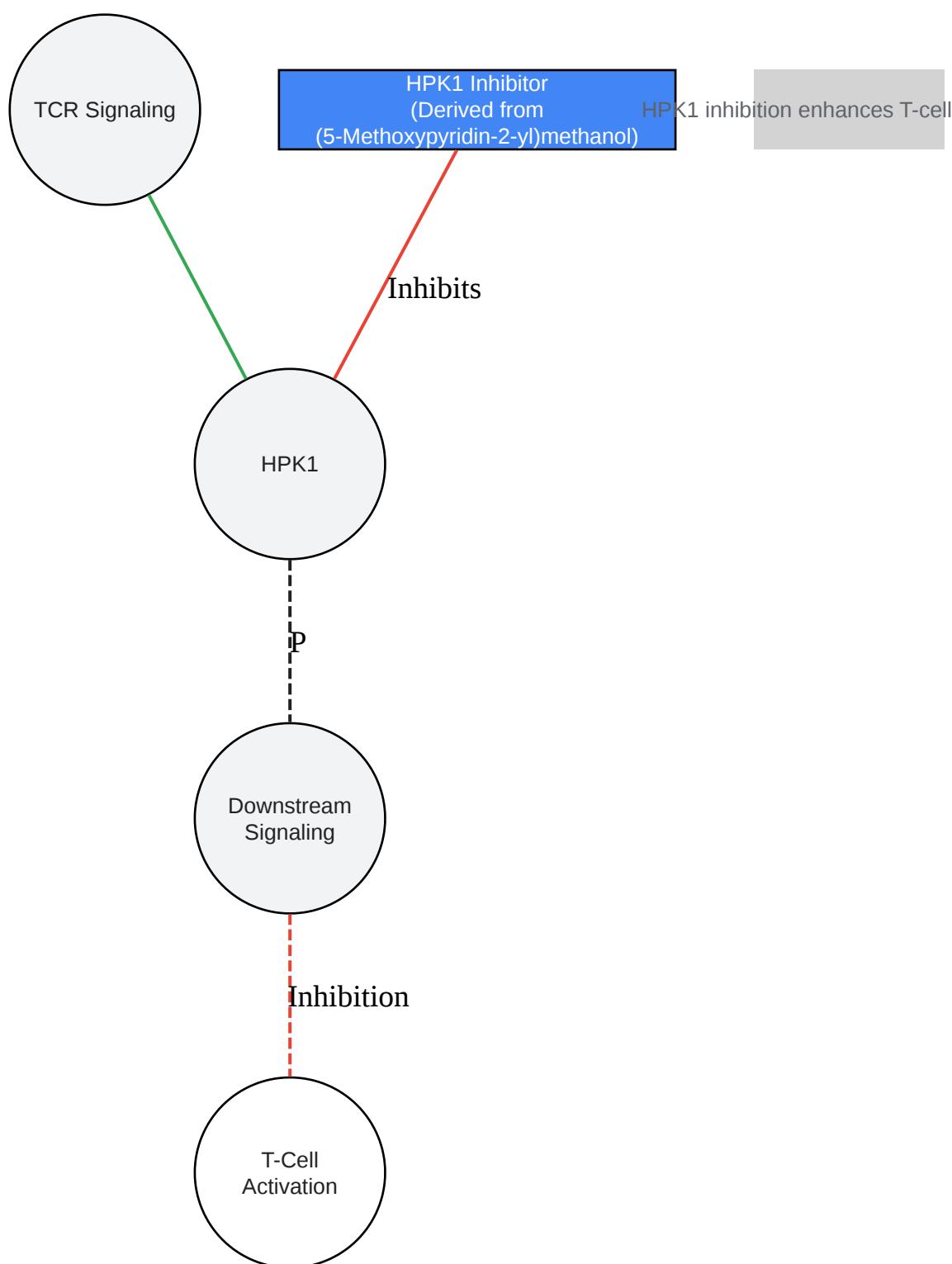
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Caption: Synthetic route to **(5-Methoxypyridin-2-yl)methanol**.



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Caption: Role in drug discovery workflow.



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Caption: HPK1 inhibition enhances T-cell activation.

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